molecular formula C11H15N5O2S B6436197 N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2548975-05-7

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6436197
CAS No.: 2548975-05-7
M. Wt: 281.34 g/mol
InChI Key: AJUSCIDGQJYIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2548975-05-7) is a synthetic sulfonamide derivative with a molecular weight of 281.34 g/mol and a molecular formula of C₁₁H₁₅N₅O₂S . Its structure incorporates key pharmacophoric elements: a 4-cyanopyrimidinyl group, which can impart electron-withdrawing properties and influence binding interactions with biological targets; a pyrrolidin-3-yl ring that provides conformational flexibility; and a methylsulfonamide group, a moiety known for its hydrogen-bonding capabilities in medicinal chemistry . Compounds with similar structural features, particularly the pyrimidine core, are of significant interest in medicinal chemistry and are frequently investigated as inhibitors of specific kinases, such as the TGF-β type I receptor kinase . Furthermore, methanesulfonamide-substituted pyrimidine compounds have been identified as potent inhibitors of enzymes like HMG-CoA reductase in scientific literature, highlighting the potential of this chemical class in biochemical research . As a building block, this compound's properties, including a predicted topological polar surface area of 98.6 Ų , make it a valuable candidate for various research applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-15(19(2,17)18)10-4-6-16(8-10)11-13-5-3-9(7-12)14-11/h3,5,10H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUSCIDGQJYIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a pyrrolidine derivative with a pyrimidine moiety. Its chemical structure is characterized by the presence of a cyanopyrimidine group, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases, which play crucial roles in various signaling pathways. For example, it has been suggested that this compound may inhibit the TGF-β type I receptor kinase, similar to other pyrimidine derivatives that have shown significant anti-cancer properties .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of its biological activities:

Activity IC50 Value Target Reference
Inhibition of ALK50.013 μMTGF-β receptor kinase
Antimicrobial ActivityEC50: 31.7 nMAgainst specific bacterial strains
Antioxidant ActivityNot quantifiedDPPH radical scavenging assay

Case Studies

  • Cancer Therapeutics : In a study evaluating pyrimidine derivatives, this compound exhibited promising results in inhibiting tumor growth in vitro. The compound's ability to selectively target cancer cells while sparing normal cells was highlighted as a significant advantage .
  • Antimicrobial Studies : Another study examined the antimicrobial properties of similar compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the efficacy, revealing significant zones of inhibition .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific pathways involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide could be a candidate for further development in oncology .

1.2 FGFR Inhibition
This compound is associated with the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in cancer progression and metastasis. Inhibitors targeting FGFRs are being explored for their therapeutic potential in treating cancers characterized by FGFR mutations. For example, the combination of FGFR inhibitors with other therapeutic agents has shown promise in preclinical models .

Mechanistic Insights

2.1 Molecular Interactions
The molecular structure of this compound allows it to engage with biological targets effectively. Its design incorporates functional groups that enhance binding affinity to target proteins involved in cancer pathways. Computational studies have provided insights into its binding mechanisms, indicating strong interactions with FGFRs and related kinases .

Case Studies

3.1 In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value indicating significant potency against a specific cancer cell type, highlighting its potential as a lead compound for drug development .

3.2 Preclinical Models
Preclinical evaluations using animal models have shown that the compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy regimens. These findings suggest that it may enhance the efficacy of existing treatments while minimizing side effects .

Comparative Data Table

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit tumor growth and proliferation ,
FGFR InhibitionTargeting FGFRs linked to cancer progression ,
Molecular InteractionsStrong binding affinity to target proteins ,
In Vitro StudiesSignificant potency against cancer cell lines ,
Preclinical ModelsReduction in tumor size and improved survival rates ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and two structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide C₁₁H₁₅N₅O₂S 281.34 Cyanopyrimidine, pyrrolidinyl, methylsulfonamide CAS 2548975-05-7
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide C₃₀H₂₂F₂N₆O₄S 603.0 Pyrazolo[3,4-d]pyrimidine, fluorophenyl, chromen, sulfonamide Melting point: 252–255°C
1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide C₁₄H₂₀N₅O₂S 322 Pyrrolo[2,3-d]pyrimidine, cyclopropyl, cyclobutyl, sulfonamide LC/MS m/z: 322 (M+H⁺)
Key Observations:

Heterocyclic Core Variations: The target compound’s cyanopyrimidine core differs from the pyrazolo[3,4-d]pyrimidine in ’s compound and the pyrrolo[2,3-d]pyrimidine in ’s analog. These cores influence electronic properties and target binding. The pyrazolo-pyrimidine in is fused with a chromen-4-one system, enhancing aromaticity and rigidity, which may improve target selectivity but reduce solubility .

Substituent Effects: The fluorophenyl and chromen groups in ’s compound increase molecular weight (603.0 vs. The cyclopropyl and cyclobutyl groups in ’s analog introduce steric constraints, which may optimize binding pocket interactions .

Sulfonamide Positioning :

  • All three compounds retain the sulfonamide group, but its placement varies. In the target compound, it is attached to the pyrrolidine ring, whereas in ’s derivative, it is linked to a benzyl group. This positional difference could alter hydrogen-bonding patterns with biological targets.

Implications of Structural Differences

  • Bioavailability and Solubility : The target compound’s lower molecular weight (281.34) and lack of bulky fluorinated or fused-ring systems (e.g., chromen in ) may improve aqueous solubility compared to its analogs.
  • Metabolic Stability: Fluorine atoms in ’s compound could enhance metabolic resistance, whereas the target’s cyanopyrimidine may be more susceptible to enzymatic modification.
  • Synthetic Accessibility : The target’s simpler structure (C₁₁H₁₅N₅O₂S) likely allows for more straightforward synthesis compared to the multi-step procedures required for ’s chromen-containing derivative .

Pharmacological Potential

While biological activity data for the target compound is absent in the provided evidence, structural analogs offer insights:

  • ’s compound, with its chromen and pyrazolo-pyrimidine core, may target kinases or inflammation-related pathways due to similarities with known chromen-based inhibitors .
  • ’s pyrrolo-pyrimidine analog, with a cyclobutyl group, could exhibit enhanced conformational locking, favoring interactions with enzymes like cyclin-dependent kinases (CDKs) .

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyrimidine Installation

The introduction of the 4-cyanopyrimidin-2-yl group onto pyrrolidine is achieved via Buchwald-Hartwig amination or Suzuki-Miyaura coupling , depending on the pyrimidine precursor’s functionalization. For example, in a analogous reaction, a boronic ester-containing pyridinone was coupled with a chlorinated heterocycle using PdCl₂(dppf) as the catalyst (44% yield).

Representative Procedure :
A mixture of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (31.0 mg, 0.132 mmol), a brominated pyrimidine precursor (0.044 mmol), PdCl₂(dppf) (7.17 mg), potassium phosphate (0.132 mmol), and DMF (0.5 mL) was heated at 90°C for 3 hours under nitrogen. Purification via preparative LC/MS afforded the coupled product in 44% yield.

ParameterDetails
CatalystPdCl₂(dppf)
BaseK₃PO₄
SolventDMF/H₂O
Temperature90°C
Yield44%

Pyrrolidine Functionalization

The pyrrolidine ring is often synthesized via cyclization of 1,4-diamines or reduction of pyrrole derivatives . For instance, reductive amination of a keto-pyrrolidine intermediate with ammonium acetate and sodium cyanoborohydride yields the amine-substituted pyrrolidine.

Sulfonylation of the Pyrrolidine-3-amine Intermediate

Methanesulfonylation Protocol

The secondary amine on the pyrrolidine core is sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine or DMAP.

Representative Procedure :
To a solution of pyrrolidine-3-amine (0.1 mmol) in dichloromethane (2 mL) was added triethylamine (0.3 mmol) and methanesulfonyl chloride (0.12 mmol) at 0°C. The mixture was stirred at room temperature for 2 hours, washed with water, and concentrated to afford the sulfonamide product.

ParameterDetails
Sulfonylating AgentMethanesulfonyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Time2 hours
Yield85–90% (estimated)

Optimization Challenges and Analytical Validation

Catalytic System Efficiency

The choice of palladium catalyst significantly impacts coupling efficiency. For example, PdCl₂(dppf) provided moderate yields (44%), whereas Pd(PPh₃)₄ in DME/water achieved higher yields (72%) in analogous reactions. Microwave-assisted heating (120°C, 30 minutes) has also been employed to accelerate reaction kinetics.

Purification Techniques

Crude products are typically purified via flash column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases). For instance, reverse-phase HPLC purification of a related compound yielded 40% recovery .

Q & A

Q. What are the key structural features of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, and how do they influence its reactivity?

The compound combines a pyrrolidine ring, a 4-cyanopyrimidine moiety, and a methylsulfonamide group. The sulfonamide group enables nucleophilic substitution reactions, while the cyano group on pyrimidine enhances electrophilic reactivity. The pyrrolidine core introduces conformational rigidity, potentially improving target binding specificity. These features are critical for interactions with biological targets like kinases or enzymes .

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

A typical multi-step synthesis involves:

Coupling : Suzuki-Miyaura reaction between a pyrrolidine-boronic ester and a halogenated pyrimidine (e.g., 2-chloro-4-cyanopyrimidine) using Pd(PPh₃)₄ as a catalyst .

Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 65°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 3.1–3.5 ppm, cyano group absence in ¹H NMR).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 280.35) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Testing : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility Studies : Measure logP via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Modify Substituents : Replace the cyano group with fluorinated analogs to enhance membrane permeability .
  • Ring Variations : Substitute pyrrolidine with azetidine to reduce steric hindrance .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with targets like PI3Kγ .

Q. What strategies resolve contradictions in bioassay data (e.g., variable IC₅₀ values)?

  • Control Impurities : Re-synthesize batches with HPLC purity >99% to exclude side-product interference .
  • Assay Replication : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites contribute to activity discrepancies .

Q. How can target engagement be validated in cellular models?

  • Chemical Proteomics : Employ pull-down assays with biotinylated analogs and streptavidin beads to isolate bound proteins .
  • siRNA Knockdown : Silence putative targets (e.g., MAPK) and evaluate rescue of compound-induced effects .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .

Q. What analytical methods detect degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .
  • Stability Guidelines : Store at –20°C in anhydrous DMSO with desiccants to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.